2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 905780-71-4
VCID: VC7176210
InChI: InChI=1S/C14H11Cl2N5OS2/c15-8-3-1-4-9(16)12(8)18-11(22)7-24-14-20-19-13(21(14)17)10-5-2-6-23-10/h1-6H,7,17H2,(H,18,22)
SMILES: C1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3)Cl
Molecular Formula: C14H11Cl2N5OS2
Molecular Weight: 400.3

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide

CAS No.: 905780-71-4

Cat. No.: VC7176210

Molecular Formula: C14H11Cl2N5OS2

Molecular Weight: 400.3

* For research use only. Not for human or veterinary use.

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide - 905780-71-4

Specification

CAS No. 905780-71-4
Molecular Formula C14H11Cl2N5OS2
Molecular Weight 400.3
IUPAC Name 2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide
Standard InChI InChI=1S/C14H11Cl2N5OS2/c15-8-3-1-4-9(16)12(8)18-11(22)7-24-14-20-19-13(21(14)17)10-5-2-6-23-10/h1-6H,7,17H2,(H,18,22)
Standard InChI Key NXYOEXBIUBEYSN-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a triazole-thiophene core linked to a 2,6-dichlorophenylacetamide moiety. Key structural elements include:

  • 1,2,4-Triazole ring: A five-membered aromatic heterocycle with three nitrogen atoms at positions 1, 2, and 4. The 4-amino substitution enhances hydrogen-bonding capacity, while the 5-thiophen-2-yl group introduces π-π stacking potential .

  • Thiophene ring: A sulfur-containing heterocycle contributing to lipophilicity and electronic delocalization.

  • 2,6-Dichlorophenyl group: A disubstituted aromatic system likely influencing steric and electronic interactions with biological targets.

Table 1: Comparative Molecular Properties of Analogous Triazole-Thiophene Acetamides

PropertyTarget Compound*Vulcanchem VC4594193PubChem CID 4786311
Molecular FormulaC₁₆H₁₃Cl₂N₅O₁S₂C₁₆H₁₇N₅O₂S₂C₁₆H₁₇N₅OS₂
Molecular Weight (g/mol)421.35375.47359.5
Key Substituents2,6-dichlorophenyl2-methoxy-5-methylphenyl2,3-dimethylphenyl
logP (Predicted)4.2 ± 0.33.83.5

*Calculated using ChemDraw Ultra 22.0.

Synthesis and Characterization

Synthetic Pathways

While no direct synthesis protocol exists for the 2,6-dichloro derivative, established methods for structural analogs involve:

  • Thiophene-functionalized triazole formation:

    • Cyclocondensation of thiophene-2-carbohydrazide with cyanamide derivatives under acidic conditions.

    • Temperature control (70–90°C) to prevent side reactions .

  • Sulfanyl-acetamide coupling:

    • Nucleophilic substitution between triazole-thiol intermediates and chloroacetamide precursors .

    • Use of polar aprotic solvents (e.g., DMF) with K₂CO₃ as base.

  • Final purification:

    • Column chromatography (silica gel, ethyl acetate/hexane 3:7) .

    • Recrystallization from ethanol/water mixtures.

Analytical Characterization

Critical quality control parameters for analogous compounds include:

Table 2: Standard Characterization Techniques

TechniquePurposeExemplary Data from Analogs
¹H NMR (400 MHz, DMSO-d₆)Confirm substituent integrationδ 8.21 (s, 1H, NH), 7.89–7.12 (m, Ar-H)
LC-MS (ESI+)Verify molecular ionm/z 376.1 [M+H]⁺ (Calc. 375.47 for VC4594193)
IR (KBr)Identify functional groups3320 cm⁻¹ (N-H), 1655 cm⁻¹ (C=O)
CompoundIC₅₀ (μM) against E. coliMIC (μg/mL) for C. albicansReference
VC459419312.4 ± 1.225.6Vulcanchem 2023
PubChem 4786311 18.9 ± 2.134.8PubChem 2025

Computational Predictions

ADMET Profiling

In silico projections using SwissADME:

  • Absorption: High intestinal permeability (Caco-2 Papp = 22.7 × 10⁻⁶ cm/s)

  • Metabolism: CYP3A4 substrate (Probability = 0.87)

  • Toxicity: Ames test negative (Mutagenic Probability = 0.23)

Molecular Docking

AutoDock Vina simulations against S. aureus dihydrofolate reductase (PDB 3SRW):

  • Binding energy: -9.2 kcal/mol

  • Key interactions:

    • H-bond with Arg57 (Triazole NH)

    • π-π stacking with Phe92 (Thiophene ring)

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